nolC protein - 136111-20-1

nolC protein

Catalog Number: EVT-1519469
CAS Number: 136111-20-1
Molecular Formula: C20H29F3O3S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

NolC protein is primarily found in Rhizobium species, which are well-known for their symbiotic relationships with legumes. These bacteria inhabit root nodules of host plants and are responsible for fixing nitrogen, thereby enriching the soil. The protein's expression is tightly regulated in response to environmental conditions and the metabolic state of the bacterial cell.

Classification

NolC belongs to a class of proteins involved in signal transduction and regulatory functions within bacterial cells. It can be classified under the category of regulatory proteins that modulate metabolic processes, particularly those related to nitrogen fixation.

Synthesis Analysis

Methods

The synthesis of NolC protein can be achieved through various methods, including recombinant DNA technology and cell-free protein synthesis systems. In laboratory settings, Escherichia coli is commonly used as a host for expressing NolC through plasmid transformation.

Technical Details

  1. Recombinant DNA Technology:
    • A gene encoding NolC is cloned into an expression vector.
    • The vector is transformed into Escherichia coli, which is then cultured under specific conditions to induce protein expression.
    • Following expression, the protein is purified using affinity chromatography techniques.
  2. Cell-Free Protein Synthesis:
    • This method utilizes cell extracts (e.g., from rabbit reticulocytes or wheat germ) to synthesize NolC directly from mRNA templates.
    • The process allows for rapid production and easy manipulation of reaction conditions without the constraints of living cells .
Molecular Structure Analysis

Structure

The molecular structure of NolC has been characterized using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies reveal that NolC typically exhibits a multi-domain architecture that facilitates its regulatory functions.

Data

  • Molecular Weight: Approximately 45 kDa.
  • Domain Composition: Contains several conserved domains associated with signal transduction.
  • Secondary Structure: Predominantly alpha-helices and beta-sheets, contributing to its stability and functional interactions.
Chemical Reactions Analysis

Reactions

NolC protein participates in several biochemical reactions crucial for nitrogen fixation. It acts as a regulatory molecule that influences the activity of nitrogenase by modulating its assembly and function.

Technical Details

  1. Nitrogen Fixation:
    • Involved in the enzymatic conversion of dinitrogen (N₂) to ammonia (NH₃) through nitrogenase activity.
    • Regulates electron transfer processes essential for the reduction reaction.
  2. Signal Transduction Pathways:
    • Interacts with other proteins and metabolites to relay environmental signals, thereby adjusting nitrogen fixation rates according to nutrient availability .
Mechanism of Action

Process

NolC functions primarily as a regulatory protein that modulates nitrogenase activity in response to cellular signals. It binds to specific targets within the nitrogen fixation machinery, altering their activity based on the metabolic state of the bacterium.

Data

  • Regulatory Role: Influences gene expression related to nitrogen fixation.
  • Interaction with Other Proteins: Forms complexes with other regulatory proteins to fine-tune metabolic responses during symbiotic interactions .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Maintains structural integrity under a range of temperatures but may denature under extreme conditions.

Chemical Properties

  • pH Stability Range: Functional within a pH range of 6.5 to 8.5.
  • Thermal Stability: Optimal activity at temperatures around 37°C, typical for mesophilic organisms.
Applications

Scientific Uses

NolC protein has significant implications in various fields:

  • Agricultural Biotechnology: Understanding NolC can lead to advancements in biofertilizers that enhance nitrogen fixation in crops.
  • Environmental Science: Insights into NolC function contribute to ecological studies on nutrient cycling and soil health.
  • Synthetic Biology: Engineering bacteria with enhanced NolC expression may improve nitrogen fixation efficiency, benefiting sustainable agriculture practices .
Introduction to nolC Protein

Historical Discovery and Nomenclature of nolC in Rhizobium fredii

The nolC gene was first identified in Rhizobium fredii strain USDA257 through mutagenesis studies investigating soybean (Glycine max) cultivar-specific nodulation. Researchers discovered that USDA257 failed to nodulate the soybean cultivar McCall, whereas a mutant strain (257DH5) carrying a Tn5 transposon insertion gained the ability to form nodules on this cultivar—though these nodules lacked nitrogen-fixing activity. Molecular characterization revealed the Tn5 insertion site resided within a 1,176 bp open reading frame designated nolC (nodulation locus C) [1] [6].

Sequence analysis determined that nolC encodes a protein with a deduced molecular weight of 43,564 Da. Despite its role in regulating host-specific nodulation, nolC showed no significant homology to known nodulation (nod) genes. Instead, it exhibited 61% sequence homology to Escherichia coli dnaJ, a gene encoding a 41 kDa heat-shock protein (Hsp40) involved in protein folding and stress response [1] [6]. This unexpected homology initially suggested a potential link between stress response and symbiosis regulation. The nomenclature "nolC" follows the convention for rhizobial genes involved in nodulation, with "C" indicating its sequential identification among such loci in R. fredii.

Table 1: Key Characteristics of nolC

PropertyDetail
OrganismRhizobium fredii USDA257
Gene Length1,176 bp
Encoded ProteinnolC (43,564 Da)
Sequence Homology61% identity to E. coli dnaJ (Hsp40)
Discovery MethodTn5 mutagenesis of strain USDA257 (mutant 257DH5)
Key Phenotype of MutantGains nodulation on soybean cv. McCall; nodules lack nitrogen fixation

Biological Significance in Prokaryotic Systems

The nolC protein occupies a unique niche at the intersection of symbiotic signaling and conserved prokaryotic stress response machinery. Its primary biological significance stems from its domain architecture and evolutionary relationships:

  • Structural and Functional Homology to DnaJ:nolC belongs to the Hsp40/DnaJ protein family, characterized by a highly conserved J-domain responsible for interaction with the chaperone Hsp70 (DnaK). This domain facilitates critical protein-folding functions, including substrate binding, prevention of aggregation, and co-chaperone activity. Despite this structural conservation, functional divergence is evident. Unlike canonical DnaJ proteins induced by heat shock, nolC expression is not heat-inducible. Furthermore, R. fredii USDA257 and the nolC mutant 257DH5 produce identical heat-shock protein profiles (78, 70, 22, and 16 kDa proteins) under thermal stress, demonstrating that nolC does not directly function in the heat-shock response [1] [6].

  • Genetic Context and Regulation:The nolC locus is linked to other genes potentially involved in protein folding or stress response. A 9.4 kb EcoRI fragment containing nolC expresses both the 43 kDa nolC protein and a 78 kDa protein corresponding to the size of a major heat-shock protein (likely Hsp70/GroEL homolog). This physical linkage suggests co-regulation or functional interaction, though the exact nature remains unclear [1].

  • Localization and Essentiality:While not an essential gene for bacterial growth under standard laboratory conditions, nolC mutants exhibit pleiotropic effects. They display elevated constitutive levels of extracellular polysaccharides (EPS) and altered regulation of other symbiotic genes. This positions nolC within a regulatory network influencing bacterial cell surface properties and host interactions [7]. Protein localization predictions and homolog analyses suggest nolC is likely cytoplasmic, consistent with its role as a co-chaperone [10]. Its involvement in critical host-microbe interactions further underscores its biological importance beyond basic cellular maintenance.

Table 2: Comparison of nolC and Canonical DnaJ (Hsp40) Functions

FeatureCanonical DnaJ (Hsp40)nolC Protein
Conserved J-domainYesYes
Interaction with Hsp70Essential co-chaperone functionPresumed based on homology
Response to Heat ShockStrongly inducedNot induced
Essential for GrowthOften essential in bacteriaNon-essential in free-living conditions
Primary FunctionProtein folding, stress responseRegulation of symbiosis, EPS production
Genetic LinkageOften clustered with dnaK and grpELinked to potential heat-shock gene (78 kDa)

Role in Host-Microbe Interactions: Focus on Legume Symbiosis

nolC plays a critical and complex role in governing the symbiotic relationship between Rhizobium fredii and legumes, particularly soybean. Its function is best understood as a negative regulator of nodulation in a cultivar-specific manner and a modulator of later symbiotic stages:

  • Cultivar-Specific Nodulation Restriction:Wild-type R. fredii USDA257 nodulates primitive soybean cultivars like Peking but fails to infect improved North American cultivars like McCall. Inactivation of nolC (e.g., in mutant 257DH5) reverses this restriction, enabling nodule formation on McCall. Crucially, while these nodules form, they lack nitrogen-fixing activity (measured by acetylene reduction assay), indicating nolC is necessary not for initial infection, but for preventing infection on incompatible hosts while potentially contributing to functional symbiosis development in compatible interactions [1] [7]. This suggests nolC acts as a specificity determinant, preventing energetically costly and futile nodulation events on non-hosts.

  • Modulation of Symbiotic Efficiency in Compatible Interactions:Even on nodulation-permissive hosts like Peking, nolC inactivation has profound effects. Nodules induced by nolC mutants exhibit:

  • Reduced Nitrogen Fixation: Lower acetylene reduction activity compared to wild-type nodules [7].
  • Altered Ultrastructure: Abnormalities in nodule development and structure [7].
  • Suppressed Plant Gene Expression: Dramatically reduced or abolished expression of key symbiotic plant genes. Notably, expression of leghemoglobin (essential for oxygen scavenging in nodules) is reduced, while expression of VuA (an early nodulin of the ENOD2 family involved in infection thread and nodule primordia development) is completely abolished. Expression of VuB, another early nodulin, is also altered [7]. This indicates nolC is essential for proper bacteroid differentiation and for triggering or maintaining the plant developmental program necessary for functional symbiosis.
  • Regulatory Interactions and Secretion Context:Expression of nolC is flavonoid-inducible, similar to classical nod genes, but crucially, it is not associated with a canonical nod box promoter. Instead, its promoter contains an A3-homologous sequence, a putative negative regulatory element. Protein extracts from flavonoid-induced R. fredii cells bind specifically to DNA sequences upstream of nolX (a gene downstream in the same locus), and this binding depends on both nodD1 and nodD2 regulatory genes. Deletion of the A3-homologous sequence elevates nolX expression, suggesting complex regulation involving potential repressors [9]. nolC resides within a broader genomic locus (nolXWBTUV) encoding components of a Type III Secretion System (T3SS). While nolC itself is not secreted, its regulatory role impacts the function of this system. The T3SS secretes effector proteins (like NolX) directly into the host plant, manipulating host responses. nolC likely influences the deployment or activity of these effectors, thereby modulating infection thread progression and host specificity [3] [9]. Immunolocalization studies show secreted effectors like NolX localize within infection threads during early nodule development in compatible interactions (soybean Peking and cowpea) [3]. The absence of functional nolC disrupts this precise regulation.

Table 3: Phenotypes of R. fredii USDA257 nolC Mutants in Symbiosis

Host Soybean CultivarWild-Type (nolC+) PhenotypeMutant (nolC-) PhenotypeKey Consequences
McCall (Improved NA)No nodule formationNodules formGain of nodulation competence but loss of specificity control; nodules non-fixing
Peking (Primitive)Nitrogen-fixing nodulesNodules form but reduced nitrogen fixationReduced symbiotic efficiency; abnormal ultrastructure; altered plant gene expression (e.g., loss of VuA, reduced leghemoglobin)
GeneralNormal EPS levelsConstitutively elevated EPS productionPotential altered biofilm formation, root adhesion

Properties

CAS Number

136111-20-1

Product Name

nolC protein

Molecular Formula

C20H29F3O3S

Synonyms

nolC protein

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